Lipophilicity (XLogP) Head-to-Head: 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole vs. 3-Hexyl-1H-pyrrole
2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole exhibits an XLogP3 of 2.6, which is 1.1 log units lower than that of its isomeric comparator 3-hexyl-1H-pyrrole (XLogP3 = 3.7) [1][2]. This lower lipophilicity reduces non-specific membrane partitioning and may improve aqueous-phase handling in biological assays, while the 3-hexyl analog's higher logP favors nonpolar solvent extraction or hydrophobic-binding applications.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Hexyl-1H-pyrrole: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = −1.1 (target 30% lower) |
| Conditions | Computed via XLogP3 3.0 algorithm; PubChem 2019 release |
Why This Matters
A 1.1 log-unit difference in lipophilicity directly impacts partitioning behavior in biological membranes and solvent extraction protocols, making the target preferable when lower hydrophobicity is required.
- [1] PubChem. Compound Summary: 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole, CID 13193441. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/13193441 View Source
- [2] PubChem. Compound Summary: 3-Hexyl-1H-pyrrole, CID 15599582. XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/15599582 View Source
